molecular formula C19H24ClN5O3 B1507448 3-(6-chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane CAS No. 1144080-35-2

3-(6-chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane

Cat. No. B1507448
M. Wt: 405.9 g/mol
InChI Key: NBCYBRMEUCHHLV-UHFFFAOYSA-N
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Description

“1,4-Dioxaspiro[4.5]decan-8-one” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C8H12O3 .


Synthesis Analysis

This compound can be used in a study of microwave-assisted reductive amination . Via a novel aromatization process, this bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin .


Molecular Structure Analysis

The molecular weight of “1,4-Dioxaspiro[4.5]decan-8-one” is 142.196 Da . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The molecular weight of “1,4-Dioxaspiro[4.5]decan-8-one” is 142.196 Da . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Derivatization

The oxabicyclo[3.2.1]octane framework is a key structural element in many biologically important compounds, including insect pheromones, plant growth regulators, and carbohydrate derivatives. These structures serve as convenient precursors for the synthesis of oxygen heterocyclic natural molecules, such as pyrans or furans, indicating their utility in creating complex natural product-like molecules (Ievlev et al., 2016).

Catalysis

Ionic liquids and organocatalysts based on diazabicyclo[2.2.2]octane (DABCO) derivatives have been shown to catalyze the synthesis of biologically active heterocycles, such as tetrahydrobenzo[b]pyrans and pyrano[2,3-d]pyrimidinones. These catalysts are noted for their efficiency, reusability, and ability to promote reactions under environmentally friendly conditions (Shirini et al., 2017).

Molecular Interactions and Structural Studies

The study of molecular interactions, such as hydrogen bonding and weak interactions in crystal structures, is crucial for understanding the behavior of complex organic molecules. Research on azabicyclo and diazabicyclo compounds has provided insights into the formation of adducts and the role of nitrogenous ligands in controlling molecular assembly (Jaźwiński & Kamieński, 2007).

Green Chemistry and Sustainable Synthesis

The application of DABCO and related catalysts in green chemistry is exemplified by their use in water or aqueous ethanol as solvents for synthesizing heterocyclic compounds. This approach highlights the importance of selecting environmentally benign solvents and catalysts in organic synthesis (Tahmassebi et al., 2011).

Advanced Materials

Functionalization and derivatization techniques involving bicyclic and spirocyclic compounds are key for the development of advanced materials, such as carbon nanotube derivatives with specific chemical functionalities. These methodologies facilitate the creation of materials with tailored properties for various applications, including sensors, catalysis, and drug delivery systems (Pourhasan & Shameli, 2019).

Safety And Hazards

While specific safety and hazard information for “3-(6-chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane” is not available, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions of research involving “1,4-Dioxaspiro[4.5]decan-8-one” could potentially involve its use in the synthesis of more complex pharmaceutical compounds, given its current use in the synthesis of diuretics and 5-alkoxytryptamine derivatives .

properties

IUPAC Name

3-[6-chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)pyrazolo[3,4-d]pyrimidin-4-yl]-8-oxa-3-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O3/c20-18-22-16(24-10-13-1-2-14(11-24)28-13)15-9-21-25(17(15)23-18)12-3-5-19(6-4-12)26-7-8-27-19/h9,12-14H,1-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCYBRMEUCHHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)C3=NC(=NC4=C3C=NN4C5CCC6(CC5)OCCO6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733856
Record name 6-Chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane

CAS RN

1144080-35-2
Record name 3-[6-Chloro-1-(1,4-dioxaspiro[4.5]dec-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-8-oxa-3-azabicyclo[3.2.1]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1144080-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
3-(6-chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane
Reactant of Route 3
Reactant of Route 3
3-(6-chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane
Reactant of Route 4
Reactant of Route 4
3-(6-chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane
Reactant of Route 5
Reactant of Route 5
3-(6-chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane
Reactant of Route 6
Reactant of Route 6
3-(6-chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane

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